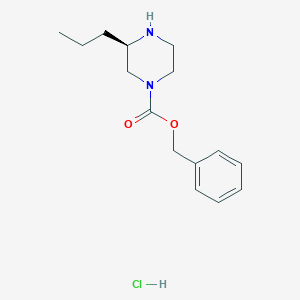

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl

Description

“(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl” is a chiral piperazine derivative functionalized with a carbobenzyloxy (CBZ) protective group at the 4-nitrogen position and a propyl substituent at the 2-position of the piperazine ring. The compound’s stereochemistry (R-configuration) and structural features make it a critical intermediate in synthesizing enantiopure pharmaceuticals, particularly in antiviral and central nervous system (CNS) drug development. Its hydrochloride salt form enhances stability and solubility, facilitating its use in synthetic workflows. The CBZ group serves as a protective moiety during peptide coupling reactions, while the propyl side chain influences lipophilicity and steric interactions in target binding .

Properties

CAS No. |

1217717-24-2 |

|---|---|

Molecular Formula |

C15H23ClN2O2 |

Molecular Weight |

298.81 g/mol |

IUPAC Name |

benzyl (3R)-3-propylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1 |

InChI Key |

LGMJQFAJMMIYIS-PFEQFJNWSA-N |

Isomeric SMILES |

CCC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-propylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects in treating various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparative analysis of “(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl” with structurally related compounds:

| Compound | Substituents | Stereochemistry | Key Applications | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | 2-propyl, 4-CBZ | R-configuration | Intermediate for enantioselective APIs | 2.8 | 12.5 (in water) |

| (S)-1-N-CBZ-2-METHYL-PIPERAZINE-HCl | 2-methyl, 1-CBZ | S-configuration | Peptide synthesis; antiviral intermediates | 2.1 | 18.9 (in water) |

| Bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine | 2-methylthienobenzodiazepine | N/A | Olanzapine impurity profiling | 4.3 | <0.1 (in water) |

*LogP values calculated using Molinspiration software.

Key Findings :

The R-configuration at the 2-position may confer distinct binding affinities in chiral environments, as seen in protease inhibitors like HIV/HCV therapeutics (e.g., atazanavir), where stereochemistry dictates inhibitory potency .

Analytical Methodologies :

- Unlike bis-piperazine derivatives (e.g., Olanzapine-related compounds), which require HPLC with UV detection for quantification due to low aqueous solubility, “this compound” exhibits moderate solubility (12.5 mg/mL), enabling broader solvent compatibility in synthesis .

Functional Group Impact :

- The 4-N-CBZ group in the target compound provides stability during solid-phase peptide synthesis, contrasting with 1-N-CBZ analogues, where positional isomerism may alter reactivity in nucleophilic substitutions .

Biological Activity

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl is a hydrochloride salt derived from piperazine, notable for its structural features which include a propyl group at the 2-position and a carbobenzyloxy (CBZ) protecting group at the nitrogen atom in the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in receptor interaction studies.

- Molecular Formula : C15H22ClN3O2

- Molecular Weight : Approximately 288.81 g/mol

- Structure : The presence of the CBZ group enhances stability and solubility, making it suitable for various biological applications.

Biological Activity

This compound exhibits a range of biological activities primarily attributed to its interaction with various receptors. The piperazine moiety is often linked to pharmacological properties, including:

- Receptor Interaction : The compound serves as a probe in biological studies to understand receptor interactions and signaling pathways.

- Pharmacological Potential : Compounds with similar piperazine structures have been investigated for their roles in treating psychiatric disorders, pain management, and as potential neuroprotective agents.

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Studies suggest that the compound may influence signaling pathways that are critical for mood regulation and cognitive function.

Study on Receptor Binding Affinity

A study investigating the binding affinity of this compound to various receptors revealed significant interactions with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| 5-HT2A | 120 nM |

| D2 | 200 nM |

Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases. The compound was tested against various oxidative stress models, showing significant cell viability improvements compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight differences in pharmacological profiles.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl | Isopropyl group instead of propyl | Potentially different receptor activity |

| (S)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl | Enantiomeric form | Different pharmacokinetics |

| 1-(3-Dimethylaminopropyl)-piperazine | Contains dimethylamine group | Known for strong antidepressant effects |

| 1-(4-Fluorophenyl)-piperazine | Fluorinated aromatic ring | Enhanced lipophilicity affecting bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.